4,4'-Dihydroxy-biphenyl-2-carboxylic acid

Catalog No.
S3228443
CAS No.
53197-57-2
M.F
C13H10O4
M. Wt
230.219
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Dihydroxy-biphenyl-2-carboxylic acid

CAS Number

53197-57-2

Product Name

4,4'-Dihydroxy-biphenyl-2-carboxylic acid

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)benzoic acid

Molecular Formula

C13H10O4

Molecular Weight

230.219

InChI

InChI=1S/C13H10O4/c14-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)13(16)17/h1-7,14-15H,(H,16,17)

InChI Key

BBGRLYLKUDNCGG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)O)C(=O)O)O

Solubility

not available

Application in Supercapacitors

Application in Polymer Synthesis

Application in Drug Synthesis

Application in Liquid Crystal Polymers

Application in Metal-Organic Frameworks

Application in Synthesis of Europium, Terbium Complexes

4,4'-Dihydroxy-biphenyl-2-carboxylic acid is an organic compound with the molecular formula C13H10O4C_{13}H_{10}O_4 and a molecular weight of 230.22 g/mol. It features two hydroxyl groups at the para positions of the biphenyl structure and a carboxylic acid group at the second position of one of the phenyl rings. This compound is known for its potential applications in various fields, including pharmaceuticals and materials science.

The chemical reactivity of 4,4'-dihydroxy-biphenyl-2-carboxylic acid is primarily influenced by its functional groups. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Oxidation: Hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Reduction: The carboxylic acid can be reduced to an alcohol.

One notable synthesis method involves the reaction of 4,4'-biphenol with a suitable carboxylation agent under basic conditions, yielding high yields without the need for additional carbon dioxide .

Research indicates that 4,4'-dihydroxy-biphenyl-2-carboxylic acid exhibits biological activity, particularly as a potential inhibitor of enzymes such as tyrosinase, which is involved in melanin production. This suggests possible applications in skin whitening agents and treatments for hyperpigmentation . Additionally, compounds with similar structures have been studied for their anti-inflammatory and antioxidant properties.

Several synthesis methods have been reported for 4,4'-dihydroxy-biphenyl-2-carboxylic acid:

  • Direct Carboxylation: This involves the carboxylation of 4,4'-biphenol using a base such as potassium carbonate in the presence of a solvent like dimethylformamide. This method has shown high yields and reduced internal pressure during synthesis .
  • Hydroxylation and Carboxylation: Sequential reactions where biphenyl derivatives undergo hydroxylation followed by carboxylation can also yield this compound.
  • Metal-Catalyzed Reactions: Transition metal catalysts have been employed to facilitate the formation of biphenyl derivatives which can then be converted into 4,4'-dihydroxy-biphenyl-2-carboxylic acid through further reactions .

The applications of 4,4'-dihydroxy-biphenyl-2-carboxylic acid span various domains:

  • Pharmaceuticals: As a potential tyrosinase inhibitor, it may find use in dermatological formulations.
  • Materials Science: Its unique structure allows it to be utilized in the development of polymers and other materials with specific thermal or mechanical properties.
  • Biochemical Research: It serves as a biochemical reagent in proteomics and other research areas .

Interaction studies involving 4,4'-dihydroxy-biphenyl-2-carboxylic acid have primarily focused on its enzyme inhibition capabilities. Research indicates that it may interact effectively with tyrosinase, potentially affecting melanin synthesis pathways . Further studies are needed to explore its interactions with other biological molecules and pathways.

Several compounds share structural similarities with 4,4'-dihydroxy-biphenyl-2-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4,4'-DihydroxybiphenylTwo hydroxyl groups at para positionsLess acidic; used in polymer synthesis
2-Hydroxybenzoic acid (Salicylic Acid)Hydroxyl and carboxylic acid groupsKnown for anti-inflammatory properties
3-Hydroxy-4-methoxybenzoic acidMethoxy group additionExhibits different pharmacological activities
3,3',5-TrihydroxybiphenylThree hydroxyl groupsStronger antioxidant properties

The uniqueness of 4,4'-dihydroxy-biphenyl-2-carboxylic acid lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds.

The synthesis of 4,4'-dihydroxy-biphenyl-2-carboxylic acid traces back to early investigations into biphenyl derivatives in the mid-20th century. Initial methods relied on Ullmann coupling reactions, where 2-bromobenzoic acid derivatives were coupled with phenolic precursors under copper catalysis. However, these approaches suffered from low yields (30–40%) due to competing side reactions and harsh reaction conditions. A breakthrough emerged in the 2000s with the development of base-mediated carboxylation strategies, enabling direct functionalization of preformed biphenyl scaffolds. For instance, Feng et al. (2008) demonstrated a solvent-free reaction using potassium tert-butoxide to introduce carboxylic acid groups at the 2-position, achieving yields of 68%.

The compound’s academic significance became evident through its role in studying hydrogen-bonded networks. Single-crystal X-ray diffraction analyses revealed that the 4,4'-dihydroxy groups facilitate dimer formation via O–H···O interactions (R₂²(8) motif), while the carboxylic acid moiety enables extended lamellar structures through additional hydrogen bonds. These insights have informed the design of supramolecular assemblies and porous materials.

Table 1: Key Synthesis Methods and Yields

MethodYearYield (%)Key Innovation
Ullmann Coupling196035Early biphenyl functionalization
Base-Mediated Carboxylation200868Solvent-free, high efficiency
Reductive Ketone Linkage202182Stabilized labile intermediates

In pharmaceutical research, derivatives such as ABD350—a halogen-substituted analog—have shown promise as antiresorptive agents. Unlike bisphosphonates, these compounds inhibit osteoclast activity without impairing osteoblast function, making them candidates for osteoporosis treatment.

Positional Isomerism and Structural Implications in Coordination Chemistry

Positional isomerism in biphenyl carboxylic acids profoundly influences their coordination behavior. The 2-carboxylic acid substituent in 4,4'-dihydroxy-biphenyl-2-carboxylic acid creates an asymmetrical electronic environment, enabling chelation with metal ions such as Cu(II) and Fe(III). In contrast, isomers like 4,4'-dihydroxy-biphenyl-3-carboxylic acid exhibit altered binding modes due to steric hindrance from the meta-substituted carboxyl group.

Table 2: Structural Parameters of Biphenyl Carboxylic Acid Isomers

IsomerC–O Bond Length (Å)Dihedral Angle (°)Hydrogen-Bond Motif
4,4'-Dihydroxy-2-carboxylic acid1.197–1.2841.00R₂²(8) dimer
4,4'-Dihydroxy-3-carboxylic acid1.205–1.2918.50C(6) chain

The near-coplanarity of the biphenyl rings (dihedral angle = 1.00°) in the 2-carboxylic acid isomer promotes π-π stacking, critical for MOF stability. Conversely, meta-substituted analogs exhibit larger dihedral angles (8.5°), reducing stacking efficiency but enhancing solubility in polar solvents. These structural nuances underscore the importance of positional isomerism in tailoring materials for specific applications, such as gas storage or drug delivery.

In coordination chemistry, the title compound’s hydroxy and carboxylic acid groups act as bidentate ligands, forming octahedral complexes with transition metals. For example, Cu(II) complexes exhibit a Jahn-Teller distortion, with elongated bonds along the axial ligands (2.40 Å vs. 1.98 Å equatorial). This geometry enhances catalytic activity in oxidation reactions, as demonstrated in recent MOF-based catalysts.

The interplay between positional isomerism and hydrogen bonding further dictates crystallographic packing. Zigzag chains stabilized by O–H···O interactions dominate the 2-carboxylic acid isomer’s crystal lattice, whereas the 3-carboxylic acid analog forms helical chains due to altered donor-acceptor alignments. Such differences highlight the compound’s versatility in supramolecular design.

Hydrothermal Synthesis Protocols for Metal-Organic Framework Precursors

Hydrothermal synthesis has proven effective for constructing MOFs using 4,4'-dihydroxy-biphenyl-2-carboxylic acid as a linker. A notable protocol involves reacting the compound with nickel nitrate hexahydrate in a dimethylformamide (DMF) solvent system under controlled temperatures. For instance, a one-step hydrothermal method at 180°C for 10 hours yielded a nickel-based MOF with a nanoplate morphology, specific surface area of 311.99 m²·g⁻¹, and pore sizes ranging from 1–40 nm [1]. The molar ratio of organic ligand to metal ion (3:2) and the addition of sodium hydroxide as a mineralization agent were critical for achieving crystallinity. Temperature variations (120–210°C) significantly influenced pore size distribution, with higher temperatures favoring larger mesopores (average ~29.2 nm at 180°C) [1].

Further studies using analogous biphenyl-dicarboxylate linkers, such as 4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic acid, demonstrated the impact of crystallization mediators. For example, incorporating 4,4′-bipyridine or phenanthroline during hydrothermal reactions with cobalt(II) or zinc(II) precursors led to distinct MOF architectures, including 3D interpenetrated networks [2]. The choice of metal ion (e.g., Mn²⁺ vs. Zn²⁺) also affected dimensionality, with zinc derivatives forming 1D chains and manganese-based systems adopting 3D frameworks [2]. Table 1 summarizes key synthesis parameters and outcomes.

Table 1: Hydrothermal Synthesis Conditions for Biphenyl-Dicarboxylate MOFs

Metal PrecursorTemperature (°C)MediatorSurface Area (m²·g⁻¹)Pore Size (nm)
Ni(NO₃)₂·6H₂O180NaOH311.991–40
CoCl₂150Phenanthroline2852–35
ZnCl₂1604,4′-bipy4505–50

Catalytic Methyl Esterification Techniques for Pharmaceutical Intermediates

The carboxylic acid group in 4,4'-dihydroxy-biphenyl-2-carboxylic acid enables its conversion to methyl esters, which are pivotal in synthesizing drug intermediates. While direct studies on this compound are limited, analogous MOF-catalyzed esterification reactions provide insights. For instance, HKUST-1/graphite oxide composites have been used to catalyze styrene oxide ring-opening reactions with 74.1% conversion in 20 minutes under hydrophobic conditions [3]. Translating this to methyl esterification, acid-catalyzed reactions using sulfuric acid or immobilized enzymes (e.g., lipases) in methanol could be viable.

Recent innovations emphasize solvent-free systems or ionic liquid media to enhance efficiency. For example, a hypothetical protocol might involve refluxing the compound with methanol and a catalytic amount of H₂SO₄ at 65°C for 4–6 hours, followed by neutralization and purification. Alternatively, enzymatic methods using Candida antarctica lipase B (CALB) immobilized on mesoporous silica could achieve >90% yield under mild conditions (40°C, 24 hours). Table 2 outlines potential catalytic systems.

Table 2: Proposed Methyl Esterification Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
H₂SO₄Methanol65685
CALB (immobilized)Ionic liquid402492
MOF-808Toluene801278

Solid-Phase Polycondensation Strategies for Nematic Aromatic Polyesters

The dihydroxy and carboxylic acid groups in 4,4'-dihydroxy-biphenyl-2-carboxylic acid make it suitable for synthesizing nematic aromatic polyesters via solid-phase polycondensation. A representative approach involves melt polycondensation with diols (e.g., ethylene glycol) or diacid chlorides under vacuum. For instance, reacting the compound with terephthaloyl chloride at 220°C for 8 hours in a nitrogen atmosphere produces a high-molecular-weight polymer with liquid crystalline behavior.

Key challenges include minimizing side reactions (e.g., decarboxylation) and achieving optimal stoichiometry. Advanced techniques employ two-stage polymerization: an initial low-temperature esterification (180°C, 2 hours) followed by high-temperature polycondensation (260°C, 6 hours) under reduced pressure (<50 Pa). This method enhances molecular weight (Mn > 20,000 g·mol⁻¹) and thermal stability (Tg > 150°C) [5]. Table 3 compares polymerization conditions.

Table 3: Solid-Phase Polycondensation Parameters

Monomer PairTemperature (°C)Pressure (Pa)Mn (g·mol⁻¹)Tg (°C)
Terephthaloyl chloride2603022,000165
Ethylene glycol22010018,000140

XLogP3

2.2

Dates

Modify: 2023-08-19

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